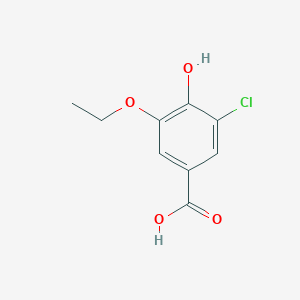

3-Chloro-5-ethoxy-4-hydroxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

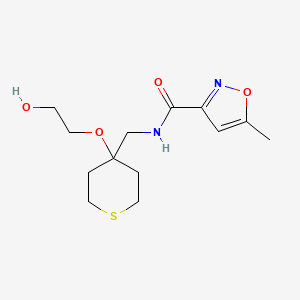

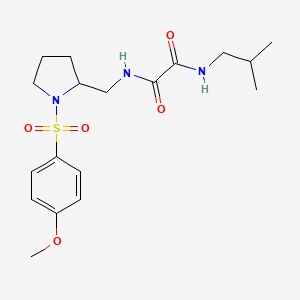

3-Chloro-5-ethoxy-4-hydroxybenzoic acid (CEHBA) is a compound belonging to the family of hydroxybenzoic acids. CEHBA is a white crystalline solid, with a melting point of 158-160 °C, and a molecular weight of 201.58 g/mol. It is soluble in water and has a pKa of 4.5. CEHBA is widely used in the synthesis of pharmaceuticals and other organic compounds.

科学的研究の応用

Synthesis and Chemical Properties

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs, has been developed. This synthesis involves a series of reactions yielding a 70% overall yield and is characterized by controlled reaction conditions (Zhang et al., 2020).

- The synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, related to 4-amino-5-chloro-2-ethoxy-3-hydroxybenzoic acid, was explored as part of metabolic studies of mosapride, a gastroprokinetic agent (Kato & Morie, 1996).

Applications in Polymer Synthesis

- Research on the condensation of 4-hydroxybenzoic acid for the synthesis of high molecular weight poly(4-hydroxybenzoate)s includes derivatives like 3-chloro-4-hydroxybenzoic acid. These condensations are pivotal for creating polyesters with varied degrees of polymerization (Kricheldorf & Schwarz, 1984).

Environmental and Biodegradation Studies

- The degradation of chlorinated aromatic compounds like 3-chloro-4-hydroxybenzoic acid in biologically treated effluent using gamma irradiation has been studied, demonstrating a complete decomposition of the compound and partial mineralization (Chu & Wang, 2016).

- The research on novel chlorometabolites produced by Bjerkandera species includes compounds like 3-chloro-4-hydroxybenzoic acid, indicating its potential role in the metabolism of these organisms (Swarts et al., 1996).

Medicinal Chemistry

- Syntheses of the syn and anti α-amino-β-hydroxy acids of vancomycin, specifically the (2S, 3R) and (2R, 3R) methyl p-chloro-3-hydroxytyrosinates, have been achieved from 3-chloro-4-hydroxybenzoic acid. This showcases its relevance in the development of important antibiotic compounds (Girard et al., 1996).

作用機序

Target of Action

The primary target of 3-Chloro-5-ethoxy-4-hydroxybenzoic acid is the lactate receptor, GPR81 . This receptor plays a crucial role in the regulation of lipid metabolism, particularly in adipose tissue.

Mode of Action

3-Chloro-5-ethoxy-4-hydroxybenzoic acid acts as a selective agonist for the lactate receptor, GPR81 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to GPR81, stimulating it to decrease triglyceride lipolysis .

Biochemical Pathways

The activation of GPR81 by 3-Chloro-5-ethoxy-4-hydroxybenzoic acid leads to a decrease in triglyceride lipolysis . Lipolysis is the breakdown of lipids and involves the hydrolysis of triglycerides into glycerol and free fatty acids. By inhibiting this process, the compound can potentially regulate lipid metabolism and energy homeostasis.

Pharmacokinetics

The pharmacokinetics of 3-Chloro-5-ethoxy-4-hydroxybenzoic acid involves its absorption, distribution, metabolism, and excretion (ADME). In mice, oral administration of the compound at 30 mg/kg provided a Cmax (maximum serum concentration) of 67 μM, which is approximately 3-fold over the in vitro EC50 (half maximal effective concentration). It also had an AUCinf (area under the curve to infinity) of 54 h μM and a short half-life (T1/2) of 1.5 hours . These properties suggest that the compound has a relatively quick onset and short duration of action.

Result of Action

The molecular and cellular effects of 3-Chloro-5-ethoxy-4-hydroxybenzoic acid’s action primarily involve the regulation of lipid metabolism. By acting as an agonist for GPR81, it decreases triglyceride lipolysis, which can lead to changes in the levels of glycerol and free fatty acids in the body .

Action Environment

The action, efficacy, and stability of 3-Chloro-5-ethoxy-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO can affect its bioavailability . Additionally, its stability may be affected by storage conditions, with optimal stability achieved when sealed in dry conditions at room temperature

特性

IUPAC Name |

3-chloro-5-ethoxy-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4,11H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZRDODNKDGNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-ethoxy-4-hydroxybenzoic acid | |

CAS RN |

733030-51-8 |

Source

|

| Record name | 3-chloro-5-ethoxy-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2773451.png)

![(2S)-2-[(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2773456.png)

![4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2773460.png)

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773471.png)

![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)